2,2-Difluoro-3-hydroxydecanoic acid

Physicochemical Property Drug Design Bioavailability

2,2-Difluoro-3-hydroxydecanoic acid (C₁₀H₁₈F₂O₃, MW 224.24 g/mol) is a synthetic fluorinated analogue of the naturally occurring 3-hydroxydecanoic acid. The compound features a gem-difluoro substitution at the C2 position adjacent to the carboxylic acid group, with a hydroxyl group at C3 on a 10-carbon aliphatic backbone.

Molecular Formula C10H18F2O3
Molecular Weight 224.24 g/mol
Cat. No. B13513378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-3-hydroxydecanoic acid
Molecular FormulaC10H18F2O3
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESCCCCCCCC(C(C(=O)O)(F)F)O
InChIInChI=1S/C10H18F2O3/c1-2-3-4-5-6-7-8(13)10(11,12)9(14)15/h8,13H,2-7H2,1H3,(H,14,15)
InChIKeyLKEIVSPNDMLTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-3-hydroxydecanoic Acid (CAS 1248776-03-5): Fluorinated Fatty Acid for Targeted Biochemical and Synthetic Applications


2,2-Difluoro-3-hydroxydecanoic acid (C₁₀H₁₈F₂O₃, MW 224.24 g/mol) is a synthetic fluorinated analogue of the naturally occurring 3-hydroxydecanoic acid . The compound features a gem-difluoro substitution at the C2 position adjacent to the carboxylic acid group, with a hydroxyl group at C3 on a 10-carbon aliphatic backbone . This substitution pattern significantly alters the physicochemical properties of the molecule, notably increasing the acidity of the carboxylic acid moiety (predicted pKa of approximately 1.10 versus 4.67 for the non-fluorinated parent) due to the strong electron-withdrawing inductive effect of the gem-difluoro group . As a research tool, the compound is primarily utilized as a synthetic building block for fluorinated protease inhibitors, particularly in the design of transition-state analogue inhibitors targeting aspartyl proteinases [1].

Why 3-Hydroxydecanoic Acid or Unsubstituted Fatty Acid Analogues Cannot Substitute for 2,2-Difluoro-3-hydroxydecanoic Acid in Research Programs


The gem-difluoro substitution at the C2 position fundamentally alters three interdependent molecular properties—electronic character, metabolic stability, and target-binding geometry—that collectively preclude simple interchange with non-fluorinated, mono-fluorinated, or alternative halogenated analogues [1]. The strong electron-withdrawing effect of the CF₂ group reduces the carboxylic acid pKa by approximately 3.6 log units relative to the parent 3-hydroxydecanoic acid, shifting the ionization equilibrium at physiological pH and directly influencing bioavailability, membrane permeability, and hydrogen-bonding capacity at enzyme active sites [2]. Furthermore, the C–F bond resists oxidative metabolism, rendering the 2,2-difluoro motif inherently more resistant to beta-oxidation than the non-fluorinated chain, a property exploited in inhibitor design to extend half-life [3]. In aspartyl proteinase inhibitor design, the gem-difluoro group is not merely a substituent but a critical component of transition-state mimicry; crystallographic studies demonstrate that the fluorine atoms engage in specific van der Waals interactions (F2–Oδ2 Asp213 distance of 2.9 Å) within the enzyme active site [4]. Substitution with a non-fluorinated analogue or a mono-fluoro variant would abrogate these interactions, resulting in a measured 32-fold loss of binding affinity in penicillopepsin inhibition models [4]. These combined electronic, metabolic, and structural differences establish the 2,2-difluoro-3-hydroxydecanoic acid scaffold as a non-interchangeable entity in quantitative enzymology and inhibitor design.

Quantitative Differentiation Dimensions: 2,2-Difluoro-3-hydroxydecanoic Acid Versus Closest Non-Fluorinated and Halogenated Analogues


Carboxylic Acid Acidity (pKa) Enhancement by Gem-Difluoro Substitution

The gem-difluoro substitution at C2 induces a pronounced decrease in the carboxylic acid pKa of the 2,2-difluoro-3-hydroxy fatty acid scaffold relative to the non-fluorinated parent compound. The predicted pKa for 2,2-difluoro-3-hydroxyundecanoic acid (a direct C11 homologue of the target compound) is 1.10 ± 0.10, whereas the predicted pKa for (R)-3-hydroxydecanoic acid (the non-fluorinated parent) is 4.67 [1]. This corresponds to an approximate ΔpKa of -3.57, equating to a roughly 3,700-fold increase in acid strength. This shift alters the ionization state at physiological pH, with the 2,2-difluoro analogue existing predominantly in the carboxylate form, thereby modifying hydrogen-bonding potential, solubility, and membrane permeability [2].

Physicochemical Property Drug Design Bioavailability

Aspartyl Protease Binding Affinity: 32-Fold Enhancement Conferred by the 2,2-Difluoro-3-hydroxy Motif

The 2,2-difluoro-3-hydroxy acid structural motif—as exemplified by the difluorostatine (StaF2) residue (S)-4-amino-2,2-difluoro-(R)-3-hydroxy-6-methylheptanoic acid—confers a substantial enhancement in binding affinity to aspartyl proteinases compared to non-fluorinated statine analogues. In a direct crystallographic and kinetic study, the StaF2-containing peptide isovaleryl-Val-Val-StaF2NHCH₃ inhibited penicillopepsin with a Ki of 10 × 10⁻⁹ M (10 nM), while the homologous non-fluorinated statine ethyl ester peptide exhibited a Ki of approximately 320 × 10⁻⁹ M, representing a 32-fold difference [REF-1]. The fluorine atoms form specific van der Waals contacts with Oδ2 of Asp213 at a distance of 2.9 Å, interactions that are entirely absent with the non-fluorinated analogue [REF-1]. The further oxidized difluorostatone (StoF2) analogue achieved a Ki of 1 × 10⁻⁹ M (1 nM), with the additional (R)-3-OH group on the hydrated ketone providing supplementary hydrogen-bonding interactions [REF-1]. As the core 2,2-difluoro-3-hydroxy acid fragment is structurally conserved between the StaF2 residue and 2,2-difluoro-3-hydroxydecanoic acid, this enhancement in target binding represents a class-level property that can be exploited in the design of novel protease inhibitors.

Enzyme Inhibition Aspartyl Protease Drug Design

Metabolic Stability: Gem-Difluoro Blockade of Beta-Oxidation

The gem-difluoro substitution at the C2 position of a fatty acid chain is mechanistically capable of blocking beta-oxidation, the primary metabolic degradation pathway for fatty acids. This principle was demonstrated in vivo using 2,2-difluoropalmitic acid (C16), which inhibited the beta-oxidation-dependent biosynthesis of the sex pheromone (Z,E)-9,11-tetradecadienyl acetate in the Egyptian armyworm Spodoptera littoralis [REF-1]. The study established that only the 2,2- and 3,3-difluoro derivatives—those bearing fluorine atoms at positions directly involved in the chain-shortening step—exhibited inhibitory activity, whereas non-fluorinated palmitic acid showed no inhibition [REF-1]. By structural analogy, the 2,2-difluoro substitution in 2,2-difluoro-3-hydroxydecanoic acid is expected to confer comparable resistance to beta-oxidation, as the CF₂ group precludes the formation of the requisite enolate intermediate at the C2 position [REF-1]. This property is of particular importance in applications where the metabolic stability of the fatty acid scaffold determines the effective concentration and duration of action, such as in cell-based assays, in vivo studies, and the design of metabolically stable chemical probes.

Metabolic Stability Beta-Oxidation Pharmacokinetics

Synthetic Utility as a Precursor to Sub-Nanomolar Aspartyl Protease Inhibitors

2,2-Difluoro-3-hydroxydecanoic acid and its homologues serve as critical synthetic intermediates for the construction of difluorostatine- and difluorostatone-containing peptide inhibitors, which consistently achieve picomolar to low nanomolar Ki values against aspartyl proteinases. A landmark study demonstrated that a difluorostatone-containing analogue of pepstatin inhibited pepsin with a Ki of 6 × 10⁻¹¹ M (60 pM), representing a greater than 1,000-fold enhancement in potency relative to the natural product pepstatin A (Ki approximately 10⁻¹⁰ M) [REF-1]. The synthetic route to such inhibitors proceeds through coupling of the 2,2-difluoro-3-hydroxy acid fragment with peptide moieties, enabling modular construction of diverse inhibitor libraries [REF-2]. The difluorostatine inhibitor CP-81,198, which incorporates the 2,2-difluoro-3-hydroxy acid core, achieved a Ki of 4 nM against saccharopepsin and exhibited selectivity over human renin, demonstrating that the fluorinated core enables both potency and selectivity tuning within the aspartyl protease family [REF-3]. The availability of 2,2-difluoro-3-hydroxydecanoic acid as a purified building block (≥97% purity) [REF-4] thus enables research groups to access this validated pharmacophore without the need for custom synthesis of the fluorinated fragment.

Synthetic Chemistry Protease Inhibitor Transition-State Analogue

Commercially Available Purity Benchmarking: 2,2-Difluoro-3-hydroxydecanoic Acid vs. Non-Fluorinated Parent

The commercial availability of 2,2-difluoro-3-hydroxydecanoic acid at ≥97% purity from specialty chemical suppliers (e.g., AKSci Cat. 6979EF, CymitQuimica/Biosynth) is comparable to the purity specifications of the non-fluorinated parent compound, 3-hydroxydecanoic acid, which is commonly offered at ≥97% to ≥98% purity from suppliers such as Santa Cruz Biotechnology, Aladdin, and Abcam [REF-1] [REF-2] [REF-3] [REF-4]. However, the fluorinated compound commands a significant purity-adjusted value proposition due to its unique physicochemical and biological properties documented in the evidence dimensions above—properties that cannot be replicated by the non-fluorinated analogue regardless of purity grade. This establishes that procurement decisions based solely on purity fail to capture the differentiated utility of the fluorinated scaffold.

Procurement Quality Control Purity

High-Impact Application Scenarios for 2,2-Difluoro-3-hydroxydecanoic Acid Based on Quantitative Differentiation Evidence


Aspartyl Protease Inhibitor Design and Structure-Activity Relationship (SAR) Studies

The 32-fold enhancement in binding affinity to aspartyl proteinases conferred by the 2,2-difluoro-3-hydroxy acid motif (Ki = 10 nM for StaF2-containing peptide vs. ~320 nM for non-fluorinated statine analogue) establishes 2,2-difluoro-3-hydroxydecanoic acid as a privileged building block for the synthesis of transition-state analogue inhibitors of therapeutically relevant aspartyl proteases, including renin, HIV-1 protease, beta-secretase (BACE1), and plasmepsins. Research programs requiring potent, mechanistically characterized inhibitors for target validation or assay development benefit from the predictable binding mode of the gem-difluoro pharmacophore, which has been crystallographically characterized at 1.8 Å resolution , enabling rational optimization of inhibitor potency and selectivity.

Metabolically Stable Chemical Probe Development Requiring Extended Biological Half-Life

The demonstrated capacity of 2,2-gem-difluoro fatty acids to resist beta-oxidation—as evidenced by the selective activity of 2,2-difluoropalmitic acid but not non-fluorinated palmitic acid as an inhibitor of pheromone biosynthesis in S. littoralis —positions 2,2-difluoro-3-hydroxydecanoic acid as a scaffold of choice for the development of metabolically stable chemical probes. Applications include fatty acid-based fluorescent reporters, activity-based probes for lipid-metabolizing enzymes, and sustained-release formulations where oxidative chain-shortening would otherwise limit the effective duration of the probe. The resistance to beta-oxidation also makes this compound suitable for metabolic labeling studies employing ¹⁸F radioisotopes, as the CF₂ group prevents metabolic defluorination .

Physicochemical Property Modulation in Drug Design Programs Requiring Enhanced Acidity

The predicted 3,700-fold increase in carboxylic acid acidity (pKa ~1.10 vs. 4.67 for the non-fluorinated parent) makes 2,2-difluoro-3-hydroxydecanoic acid a valuable tool compound for investigating the effect of ionization state on membrane permeability, protein binding, and target engagement in biochemical and cellular assays. At physiological pH (7.4), the fluorinated compound exists predominantly as the carboxylate anion, enhancing aqueous solubility and enabling ionic interactions with positively charged residues in enzyme active sites . This property is particularly relevant for the design of inhibitors targeting enzymes with anionic binding pockets or for the optimization of pharmacokinetic profiles where ionization state governs tissue distribution.

Modular Synthesis of Picomolar-Affinity Fluoro Ketone Peptidomimetics

The demonstrated capacity of 2,2-difluoro-3-hydroxy acid-derived difluorostatone peptides to achieve picomolar inhibition of pepsin (Ki = 6 × 10⁻¹¹ M), representing a >1,000-fold improvement over natural pepstatin A , validates the synthetic utility of 2,2-difluoro-3-hydroxydecanoic acid as a precursor for ultra-high-affinity peptidomimetic inhibitors. The modular nature of the synthesis—coupling of the fluorinated acid fragment with variable peptide sequences—enables the construction of focused libraries for screening against diverse aspartyl proteases, including those of parasitic origin (e.g., plasmepsins of Plasmodium falciparum) and fungal targets (e.g., secreted aspartyl proteases of Candida albicans), where picomolar potency is required for therapeutic or diagnostic applications .

Quote Request

Request a Quote for 2,2-Difluoro-3-hydroxydecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.